
5,6-Dihydroquinoline;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydroquinoline typically involves the Skraup synthesis, which is a well-known method for producing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The resulting product is then subjected to further reactions to obtain 5,6-dihydroquinoline.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid . This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods: Industrial production of 5,6-dihydroquinoline involves large-scale Skraup synthesis, with careful control of reaction conditions to ensure high yields and purity. For 2,4,6-trinitrophenol, industrial production involves the continuous nitration of phenol in specialized reactors designed to handle the highly exothermic nature of the reaction and the explosive properties of the product .
化学反応の分析
Types of Reactions: 5,6-Dihydroquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo reduction reactions to form aminophenols and substitution reactions where the nitro groups can be replaced by other functional groups .
Major Products: The major products formed from the reactions of 5,6-dihydroquinoline include quinoline derivatives and various substituted quinolines. For 2,4,6-trinitrophenol, the major products include aminophenols and other substituted phenols .
科学的研究の応用
5,6-Dihydroquinoline and 2,4,6-trinitrophenol have diverse applications in scientific research. In chemistry, 5,6-dihydroquinoline is used as a building block for the synthesis of various heterocyclic compounds.
2,4,6-Trinitrophenol is used in analytical chemistry as a reagent for the detection of metals and in the synthesis of dyes and pigments. It also has applications in the field of explosives due to its highly energetic nature .
作用機序
The mechanism of action of 5,6-dihydroquinoline involves its interaction with various molecular targets, including enzymes and receptors. Its effects are mediated through the modulation of these targets, leading to changes in cellular processes.
2,4,6-Trinitrophenol exerts its effects through the release of energy upon decomposition, which can be harnessed in explosive applications. It also interacts with biological molecules, leading to its use as an antiseptic and in burn treatments .
類似化合物との比較
Similar Compounds: Similar compounds to 5,6-dihydroquinoline include other quinoline derivatives such as quinoline and isoquinoline . For 2,4,6-trinitrophenol, similar compounds include other nitroaromatic compounds like 2,4-dinitrophenol and trinitrotoluene .
Uniqueness: The uniqueness of 5,6-dihydroquinoline lies in its structural features that allow for diverse chemical reactivity and potential biological activity. 2,4,6-Trinitrophenol is unique due to its high energy content and reactivity, making it valuable in both industrial and research applications .
特性
CAS番号 |
54087-12-6 |
|---|---|
分子式 |
C15H12N4O7 |
分子量 |
360.28 g/mol |
IUPAC名 |
5,6-dihydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H9N.C6H3N3O7/c1-2-6-9-8(4-1)5-3-7-10-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-3,5-7H,1,4H2;1-2,10H |
InChIキー |
IYZWGSSEDDJQDP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=C1)N=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)



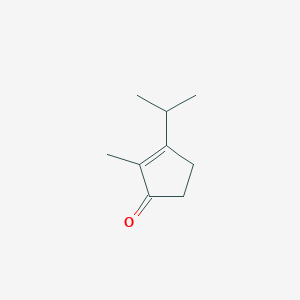

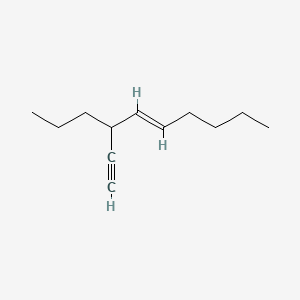

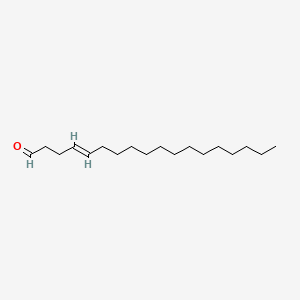
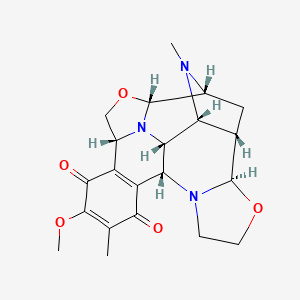
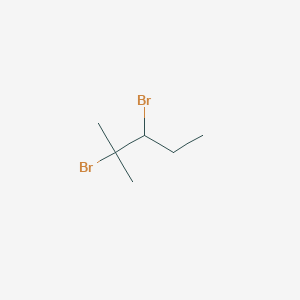
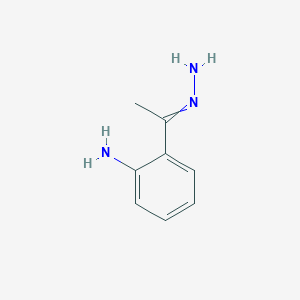
![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)

